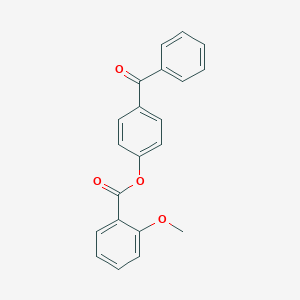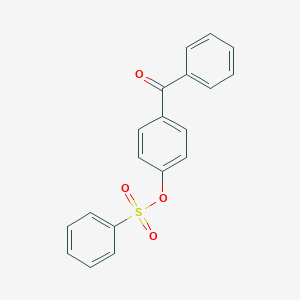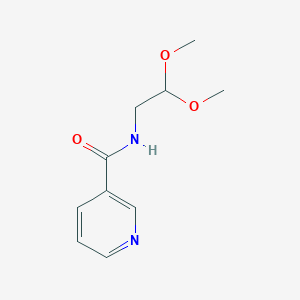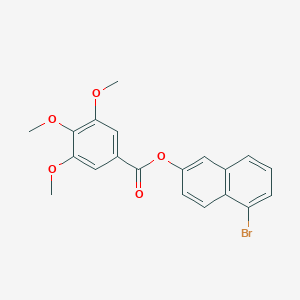
4-Benzoylphenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylphenyl 2-methoxybenzoate, also known as BPMB, is a synthetic compound that belongs to the family of benzophenone derivatives. It has gained significant research interest due to its potential applications in various fields, including medicinal chemistry, materials science, and photochemistry. BPMB exhibits unique physical and chemical properties, making it a promising candidate for the development of novel drugs and materials.
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl 2-methoxybenzoate is not fully understood. However, studies have shown that it exhibits strong photochemical properties, making it a potential candidate for use in photodynamic therapy. 4-Benzoylphenyl 2-methoxybenzoate can absorb light at a specific wavelength, which can trigger a series of chemical reactions that generate reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-Benzoylphenyl 2-methoxybenzoate has been found to exhibit low toxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. Studies have shown that 4-Benzoylphenyl 2-methoxybenzoate can accumulate in cancer cells, making it a potential photosensitizer for use in photodynamic therapy. 4-Benzoylphenyl 2-methoxybenzoate has also been found to exhibit good solubility in water, which can enhance its bioavailability and efficacy.
Advantages and Limitations for Lab Experiments
4-Benzoylphenyl 2-methoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit low toxicity and high biocompatibility. 4-Benzoylphenyl 2-methoxybenzoate can also be easily modified to incorporate various functional groups, making it a versatile building block for the synthesis of novel compounds. However, 4-Benzoylphenyl 2-methoxybenzoate has some limitations, including its relatively low stability under certain conditions and its potential for photobleaching, which can reduce its efficacy in photodynamic therapy.
Future Directions
4-Benzoylphenyl 2-methoxybenzoate has shown promising results in various scientific research applications, and there are several future directions for its development. One potential direction is the synthesis of 4-Benzoylphenyl 2-methoxybenzoate derivatives with enhanced photodynamic therapy efficacy and reduced toxicity. Another direction is the development of 4-Benzoylphenyl 2-methoxybenzoate-based materials with unique physical and chemical properties for use in various applications, including drug delivery and tissue engineering. Additionally, further studies are needed to fully understand the mechanism of action of 4-Benzoylphenyl 2-methoxybenzoate and its potential for use in biomedical applications.
Synthesis Methods
4-Benzoylphenyl 2-methoxybenzoate can be synthesized through a multi-step process involving the reaction of various reagents. The most common method for its synthesis involves the reaction of 4-bromobenzophenone with 2-methoxybenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to benzoylation using benzoyl chloride to obtain 4-Benzoylphenyl 2-methoxybenzoate.
Scientific Research Applications
4-Benzoylphenyl 2-methoxybenzoate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent to generate reactive oxygen species that can kill cancer cells. 4-Benzoylphenyl 2-methoxybenzoate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel polymers.
properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(4-benzoylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C21H16O4/c1-24-19-10-6-5-9-18(19)21(23)25-17-13-11-16(12-14-17)20(22)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
ULVZJQUSCUXTCS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)

![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)

